N2-(1-Carboxyethyl)-L-arginine

Periplasmic binding protein Opine transport Isothermal titration calorimetry

Researchers requiring a strain-specific opine for Agrobacterium tumefaciens typing or a validated seafood freshness biomarker face cross-reactivity risks with generic analogs. D-Octopine eliminates this ambiguity. • Exclusive substrate for octopine dehydrogenase (OcDH); the correct D-octopine stereoisomer is mandatory-the S-alanine-center isomer acts as a competitive inhibitor, not a substrate. • Enables unambiguous octopine-type A. tumefaciens selection: OccJ periplasmic binding protein exhibits nanomolar affinity (Kd ~0.004 µM) with zero nopaline cross-reactivity. • Validated for UHPLC-ESI-QTOF and dual-enzyme biosensor freshness quantification (LOD 20 pmol).

Molecular Formula C9H18N4O4
Molecular Weight 246.26 g/mol
Cat. No. B1222606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2-(1-Carboxyethyl)-L-arginine
SynonymsN'-(1-carboxyethyl)arginine
N2-(carboxyethyl)-L-arginine
octopine
Molecular FormulaC9H18N4O4
Molecular Weight246.26 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC(CCCN=C(N)N)C(=O)O
InChIInChI=1S/C9H18N4O4/c1-5(7(14)15)13-6(8(16)17)3-2-4-12-9(10)11/h5-6,13H,2-4H2,1H3,(H,14,15)(H,16,17)(H4,10,11,12)/t5?,6-/m0/s1
InChIKeyIMXSCCDUAFEIOE-GDVGLLTNSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Octopine: Identity and Baseline Properties


N2-(1-Carboxyethyl)-L-arginine (CAS 34522-32-2), synonymously D-octopine, is the (1R)-1-carboxyethyl derivative of L-arginine and the founding member of the opine class of amino acid conjugates, first isolated from Octopus vulgaris muscle in 1927 [1]. It has a molecular formula of C9H18N4O4 and a molecular weight of 246.26 g/mol [2]. The compound exists as a D,L-diastereomer—D at the alanine-derived chiral center, L at the arginine center—and is biosynthesized via NADH-dependent reductive condensation of L-arginine and pyruvate catalyzed by octopine dehydrogenase (EC 1.5.1.11) [3]. D-Octopine functions as an anaerobic end-product analog of lactic acid in marine invertebrate muscle and as a strain-specific nutrient opine in Agrobacterium tumefaciens-transformed plant crown gall tumors [4].

1
Stereochemical-control study fit for ODH-mediated reactions and enzymatic octopine synthesis.
2
Analytical reference standard for opine detection, biosensor calibration, and freshness assessment.
3
Octopine-type Agrobacterium strain selection marker for plant diagnostic and ecological studies.

Why D-Octopine Cannot Be Replaced by Generic Opine Analogs


Opines are not generic, interchangeable metabolites: they function within tightly co-evolved, strain-specific transport and catabolic systems. The periplasmic binding protein OccJ from octopine-type A. tumefaciens exhibits nanomolar affinity (Kd ~0.004 μM) for octopine but displays no detectable interaction with nopaline, while the nopaline-type transporter NocT binds both opines with only micromolar affinity [1]. Similarly, octopine oxidase from octopine-type Ti plasmids shows high activity toward octopine (Km = 1 mM) but barely detectable activity toward nopaline, whereas the nopaline oxidase shows a 5:1 Vmax ratio favoring nopaline over octopine [2]. Even within the octopine family, replacing the arginine backbone with lysine (lysopine) reduces OccJ binding affinity by ~35-fold (Kd 0.14 μM vs. 0.004 μM) [1]. Substitution with histidine (histopine) drops affinity into the micromolar range (Kd 33.1 μM), a >8,000-fold loss [1]. These data demonstrate that structural variation at either the amino acid backbone or the ketoacid moiety produces quantifiable, functionally consequential differences—precluding casual analog substitution in any experimental or industrial context.

Opine analog binding Nopaline, lysopine, and histopine show >35-fold weaker binding to octopine-specific transport proteins; substitution compromises transport-based assays.
Catabolic enzyme specificity Octopine oxidase exhibits >100-fold discrimination against nopaline; nopaline oxidase accepts octopine with lower turnover, altering strain selection outcomes.
Stereochemical requirement Only D-octopine (S-Arg, R-Ala) is an ODH substrate; other stereoisomers act as inhibitors or are inert—racemic or wrong isomer invalidates enzymatic assays.

Quantitative Differentiation Against Closest Analogs


Periplasmic Binding Protein Affinity Discrimination

The octopine-type periplasmic binding protein OccJ (Agrobacterium tumefaciens B6) binds octopine with a dissociation constant Kd of 0.004 ± 0.0001 μM by intrinsic fluorescence titration and 0.009 μM by ITC, representing nanomolar-range affinity. In contrast, the nopaline-type PBP NocT binds octopine with a Kd of 6.1 ± 0.7 μM (F) / 9.9 ± 0.7 μM (ITC), a ~1,000-fold weaker interaction. OccJ exhibits no detectable interaction with nopaline (NI), while NocT binds nopaline (Kd 3.7 ± 0.6 μM) with approximately 1.6-fold higher affinity than octopine [1]. Among octopine family members, OccJ affinity for lysopine (Kd 0.14 ± 0.01 μM) is ~35-fold weaker than for octopine, and affinity for histopine drops to 33.1 ± 3.5 μM, an ~8,000-fold loss [1]. The single-residue mutant OccJ-S91G reduces octopine affinity by >7,000-fold (Kd 29.9 ± 3.8 μM), demonstrating the structural basis for this discrimination [1].

Binding discrimination
Head-to-head
OccJ Kd 0.004 µM
NocT Kd 6.1 µM
Reported transport-binding selectivity context; ~1,500-fold affinity difference.
No nopaline interaction by OccJ.
Periplasmic binding protein Opine transport Isothermal titration calorimetry

Stereochemical Requirement of Octopine Dehydrogenase

Of the four possible octopine stereoisomers (varying at the arginine and alanine chiral centers), only D-octopine—with S(L) configuration at the arginine center and R(D) configuration at the alanine center—is oxidized by NAD⁺ in the presence of octopine dehydrogenase purified from Pecten maximus L. The isomer with S(L) configuration at the alanine center is not a substrate but acts as a competitive inhibitor. Isomers bearing R(D) configuration at the arginine center show no detectable effect on the enzymatic reaction [1]. This establishes an absolute stereochemical filter: procurement of the incorrect stereoisomer yields either an enzyme inhibitor or an inert compound, entirely eliminating the desired catalytic function.

Stereochemical requirement
Head-to-head
Only D-octopine (S-Arg, R-Ala) oxidized
S-Ala isomer is competitive inhibitor
Supports stereochemical attribution review for ODH-based assays.
2 of 4 isomers inert; substitution leads to inhibition.
Stereoselectivity Octopine dehydrogenase Enzyme kinetics

Opine Oxidase Substrate Discrimination

The membrane-bound octopine oxidase (Occ subunits, from pTiAch5) exhibits high activity with octopine (Km = 1 mM) and barely detectable activity with nopaline. In contrast, the nopaline oxidase (Noc subunits, from pTiC58) accepts both nopaline and octopine as substrates but with a Vmax ratio of 5:1 in favor of nopaline, and similar Km values of 1.1 mM for both [1]. This asymmetric cross-reactivity means that nopaline-type catabolic systems can partially degrade octopine, but octopine-type systems cannot functionally substitute nopaline—directly impacting experimental design when using opines as selective growth substrates or in co-culture competition assays.

Oxidase discrimination
Head-to-head
Octopine oxidase: >100-fold selectivity
Nopaline oxidase: 5:1 Vmax nopaline/octopine
Reported catabolic pathway context; asymmetric cross-reactivity.
Km values ~1 mM for cognate substrates.
Opine catabolism Membrane-bound oxidase Ti plasmid

Crown Gall Tumor Growth Promotion Potency

In crown-gall tumors induced by Agrobacterium tumefaciens strain B6 on primary bean leaves (Phaseolus vulgaris L. cv. 'Pinto'), exogenous application of D-octopine, lysopine, nopaline, and carnosine promoted tumor growth with a quantifiable activity hierarchy: octopine = carnosine > lysopine ≫ nopaline. On tumors induced by nopaline-type strain T-37, the relative activity order shifted to nopaline = octopine = carnosine > lysopine. Arginine fully inhibited octopine-induced tumor growth even when applied up to 6 hours after octopine, indicating that competition occurs downstream of uptake and is amino acid-specific [1]. This demonstrates strain-dependent and structure-specific tumor promotion activity that cannot be generalized across opines.

Tumor promotion rank
Data to verify
Octopine = carnosine > lysopine ≫ nopaline
Reported strain-dependent tumor promotion context on B6 bean tumors.
Arginine fully suppresses octopine effect.
Crown gall Tumor promotion Agrobacterium tumefaciens

Octopine Dehydrogenase Substrate Selectivity Across Species

Octopine dehydrogenase (OcDH) from the great scallop Pecten maximus uses only L-arginine as the amino acid substrate—it shows no detectable activity with L-lysine, L-ornithine, or any non-guanidino amino acid, a property confirmed crystallographically [1]. By contrast, ODH from the cephalopod Sepia officinalis exhibits 3–79% relative activity with L-lysine compared to L-arginine, and ODH from the sea anemone Calliactes parasitica utilizes L-arginine and L-lysine at equal rates [2]. ODH from Mytilus galloprovincialis shows only 88.2% activity with L-arginine and 9.0% with L-alanine [3]. This interspecies variation means that D-octopine synthesized or assayed using P. maximus OcDH carries an absolute stereochemical and substrate-identity guarantee that broader-specificity ODH preparations cannot provide.

Freshness biomarker
Reported
~1% w/w at 10 d iced
Supports freshness-index validation for scallop/cephalopod quality control.
Reciprocal arginine decrease; biosensor linearity confirmed.
Octopine dehydrogenase Substrate specificity Marine invertebrate

Postmortem Octopine Accumulation as a Freshness Biomarker

In fresh scallop adductor muscle dissected from live animals, little or no octopine is detectable. Upon iced storage, octopine accumulates progressively with a reciprocal decrease in free arginine, reaching maximum levels of approximately 1% (w/w) within 6–10 days postmortem [1]. An immobilized-enzyme biosensor coupling pyruvate oxidase and octopine dehydrogenase has been developed that linearly correlates octopine concentration with scallop freshness, enabling objective quality assessment [1]. This accumulation profile is distinct from lactate-based freshness markers used in vertebrate muscle and is specific to marine invertebrates that rely on the arginine phosphate–octopine anaerobic pathway—making octopine the definitive analyte for cephalopod and bivalve freshness evaluation, with no direct analog substitution possible.

Seafood freshness Octopine biosensor Postmortem metabolism

Validated Research and Industrial Applications


Agrobacterium Strain Typing in Plant Diagnostics

D-Octopine serves as the definitive substrate for identifying and selectively culturing octopine-type Agrobacterium tumefaciens strains in crown gall and hairy root disease diagnostics. The UHPLC-ESI-QTOF method validated by Pesce et al. (2020) can simultaneously detect octopine, nopaline, and mannopine in plant tissue extracts as persistent biomarkers of agrobacterial infection [1]. Because octopine oxidase from octopine-type Ti plasmids exhibits absolute discrimination against nopaline (barely detectable activity) while nopaline oxidase shows only 20% cross-activity toward octopine [2], octopine-supplemented selective media can specifically enrich octopine-type pathogens without nopaline-type interference. The OccJ periplasmic binding protein's nanomolar affinity for octopine (Kd ~0.004 μM) and complete lack of nopaline interaction further supports development of high-sensitivity octopine-specific biosensors for field-deployable plant disease diagnostics [3].

Enzymatic Biosensor for Scallop Freshness Assessment

D-Octopine is the exclusive target analyte for enzymatic biosensor-based freshness evaluation of scallops and cephalopods, as demonstrated by Shin et al. (1998), who developed an immobilized dual-enzyme system (pyruvate oxidase + octopine dehydrogenase) coupled to an oxygen electrode [1]. The sensor exploits the linear accumulation of octopine from below detection limits in live tissue to ~1% w/w over 6–10 days of iced storage. The correct D-octopine stereoisomer is absolutely required for this application: the S-alanine-center isomer is a competitive inhibitor, not a substrate of ODH [2], meaning that procurement of racemic or incorrect stereoisomeric octopine as a calibration standard would systematically underestimate sensor response. A simultaneous HPLC method for five opines developed by Gäde and Grieshaber enables multiplexed analysis with sensitivity down to 20 pmol [3], enabling industrial quality control laboratories to implement octopine quantification as a regulatory freshness index.

Stereochemical Reference Standard for Structural Biology

The crystal structure of Pecten maximus octopine dehydrogenase (OcDH) in complex with NADH/L-arginine and NADH/pyruvate has been solved, revealing a 'molecular ruler' mechanism that enforces both substrate selectivity and stereoselectivity, producing exclusively D-octopine with the second chiral center in R configuration at the alanine moiety [1]. OcDH from P. maximus is uniquely suited as a structural biology tool because, unlike ODHs from other marine invertebrates that accept L-lysine (3–79% relative activity in Sepia officinalis) or L-arginine and L-lysine at equal rates (Calliactes parasitica), the P. maximus enzyme uses only L-arginine, guaranteeing a single defined reaction product [2]. This absolute specificity makes the P. maximus OcDH–octopine system an ideal model for studying stereospecific NADH-dependent dehydrogenase mechanisms, for screening OcDH inhibitors (e.g., agmatine, which shows competitive inhibition in Lineweaver-Burk analysis [3]), and for producing crystallography-grade D-octopine free of contaminating opine species.

Model Compound for Opine-Mediated Ecological Specialization

D-Octopine is the irreplaceable compound for experimental studies on the opine concept—the model of biochemical parasitism wherein Agrobacterium tumefaciens engineers host plants to produce opines that serve as exclusive nutrient sources for the infecting strain. Vigouroux et al. (2017) demonstrated that OccJ, the periplasmic binding protein conferring nanomolar octopine affinity (Kd 0.004 μM), provides a quantifiable selective advantage: in co-inoculated tomato tumors, the B6-occJ::Gm mutant deficient in octopine exploitation showed reduced fitness relative to wild-type B6 under competitive challenge, whereas no fitness difference was observed in single-strain infections [1]. Octopine-induced tumor growth promotion is strain-specific—on B6-induced tumors, octopine equals carnosine and substantially outperforms both lysopine and nopaline, whereas on T-37 (nopaline-type) tumors, nopaline and octopine show equivalent activity [2]. These strain-dependent, opine-specific responses make D-octopine the essential tool for dissecting ecological specialization, chemotaxis, and quorum-sensing integration in Agrobacterium pathogenesis models, where substitution with nopaline or lysopine would alter the experimental outcome in a quantitatively predictable but biologically misleading manner.

Application
Selection Property
Validation Focus
Agrobacterium strain typing in plant diagnostics
Octopine-type specific transport interaction
OccJ binding specificity and oxidase discrimination review
Enzymatic biosensor for scallop freshness
ODH substrate stereochemistry requirement
D-octopine stereoisomer identity validation
Stereochemical reference standard for structural biology
High-specificity P. maximus OcDH product profile
Absence of contaminating lysopine or alternative opine species
Model compound for opine-mediated ecological specialization
Strain-specific tumor growth promotion activity
Nopaline/octopine differential response in strain context
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